molecular formula C17H13F3N2S B5079125 N-(2-methylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

N-(2-methylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B5079125
M. Wt: 334.4 g/mol
InChI Key: WIGWYLYMNMFICM-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted with various groups, including a phenyl group, a trifluoromethyl group, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the various substituents. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the amine group could participate in acid-base reactions, while the trifluoromethyl group could undergo reactions involving the carbon-fluorine bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .

Future Directions

The study of new compounds with a thiazole ring is a vibrant area of research, given the diverse biological activities of these compounds. This compound, with its unique combination of substituents, could be of interest for future studies .

Properties

IUPAC Name

N-(2-methylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2S/c1-11-7-5-6-10-13(11)21-16-22-15(17(18,19)20)14(23-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGWYLYMNMFICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=C(S2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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